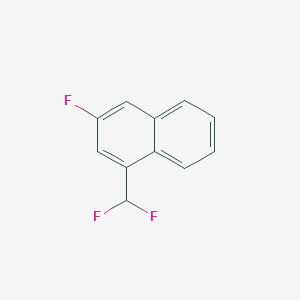

1-(Difluoromethyl)-3-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-3-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,11H |

InChI Key |

AGSZDLAZMRFVMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Difluoromethyl 3 Fluoronaphthalene and Analogous Structures

Strategies for Introducing the Fluorine Atom

The introduction of fluorine onto an aromatic ring like naphthalene (B1677914) can be achieved through either nucleophilic or electrophilic fluorination strategies. The choice of method often depends on the electronic nature of the naphthalene substrate, the desired regioselectivity, and the availability of precursors.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This approach is particularly effective for aromatic systems that are electron-deficient or are activated towards nucleophilic aromatic substitution (SNAr).

Halogen exchange, often referred to as the Halex process, is a common method for introducing fluorine into aromatic rings. This reaction involves the substitution of a halogen atom (typically chlorine or bromine) with fluorine using a fluoride salt.

The process comprises heating a haloaromatic compound with a finely-divided alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.govgoogle.com The reaction can be performed by dry mixing the components or in an ancillary solvent. google.com The efficacy of the exchange is influenced by the nature of the substrate, with electron-withdrawing groups activating the ring towards substitution. While applicable to a range of haloaromatic compounds, this method can be used for naphthalene derivatives. google.com For instance, the presence of a fluorine atom already on the naphthalene ring can activate it for further nucleophilic aromatic substitution reactions, facilitating the introduction of other functional groups. nbinno.com

| Fluoride Source | Substrate Type | Typical Conditions | Reference |

| Alkali Metal Fluorides (e.g., KF, CsF) | Haloaromatic compounds | Heating in the presence of an aminophosphonium catalyst, with or without solvent | google.com |

| Silver(I) Fluoride (AgF) | Acyl Chlorides | Catalytic amount of a transition metal complex (e.g., Co(III) or Rhodium) | nih.gov |

Transition metal fluoride complexes, formed in situ from salts like AgF, CsF, or KF, have also been shown to promote nucleophilic fluorination on various organic electrophiles. nih.gov The reactivity of these fluoride sources often correlates with their lattice enthalpies and solubility, with AgF generally showing higher reactivity than CsF or KF. nih.gov

Deoxyfluorination is a powerful method for converting hydroxyl groups to fluorine atoms. For analogous structures, this involves the transformation of a hydroxynaphthalene derivative (a naphthol) into a fluoronaphthalene. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are commonly used for this purpose under anhydrous conditions. This technique is a key strategy for installing aliphatic C-F bonds and is applicable to a wide range of alcohol-containing precursors. The development of newer deoxyfluorinating agents like PyFluor and PhenoFluorMix aims to expand the scope and applicability of this method for both aliphatic and aromatic alcohols.

A less direct but plausible strategy for fluorination involves the use of aziridine (B145994) intermediates. The process would conceptually involve the initial aziridination of the naphthalene ring, followed by a ring-opening reaction with a fluoride source. The reaction of naphthalene with agents like 3-acetoxyaminoquinazolinones can produce the corresponding mono-aziridine adducts. rsc.org While the direct fluorinative ring-opening of a naphthalene-derived aziridine is not extensively documented, related methodologies involving aryne intermediates suggest the feasibility of such transformations. For example, reactions between arynes and aziridines in the presence of a fluoride source like CsF have been developed for synthesizing other fluorinated molecules. researchgate.net This indicates that under appropriate conditions, an aziridine fused to a naphthalene core could potentially be opened by a fluoride nucleophile to introduce a fluorine atom.

Electrophilic Fluorination Methodologies

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich substrate. This approach is well-suited for the direct fluorination of aromatic and heteroaromatic C-H bonds, particularly in arenes that are activated by electron-donating groups.

N-Fluorobis(phenylsulfonyl)amine (NFSI) is a widely used, commercially available, and stable electrophilic fluorinating agent. nih.govbeilstein-journals.orgwikipedia.org It is effective for the fluorination of a variety of nucleophiles, including electron-rich arenes. nih.govwikipedia.orgrsc.org Reactions of NFSI with activated naphthalenes, such as 2-methoxynaphthalene, have been shown to produce fluorinated products. nih.govrsc.org

The fluorination of naphthalene and its derivatives can also be performed with NFSI in the absence of a solvent, sometimes leading to higher selectivity compared to reactions in solution. researchgate.net However, unactivated substrates like naphthalene itself may be unreactive under certain conditions, such as mechanochemical milling with NFSI. beilstein-journals.org The reactivity often depends on the activation of the aromatic ring; for instance, 2-naphthol (B1666908) undergoes double fluorination with NFSI, whereas naphthalene is unreactive. beilstein-journals.org The choice of reaction conditions, such as temperature and the use of a solvent, can be critical. While some fluorinations with NFSI require high temperatures, the reagent is known to fluorinate activated aromatics like phenol (B47542) and naphthalene at room temperature. nih.gov

Table of Electrophilic Fluorination of Naphthalene Derivatives with NFSI

| Substrate | Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxynaphthalene | NFSI | Not specified | Fluorinated compounds | Predominantly fluorinated | nih.govrsc.org |

| Naphthalene | NFSI | Solvent-free | Fluorinated naphthalenes | Selective | researchgate.net |

| 2-Naphthol | NFSI | Ball milling, 3h | 1,1-Difluoronaphthalen-2(1H)-one | 51% (with 2.0 equiv NFSI) | beilstein-journals.org |

Photo-Kolbe Fluorination Techniques

While classical Photo-Kolbe reactions leading to fluorination are not extensively documented for naphthalene derivatives, modern photoredox catalysis offers a functional equivalent through decarboxylative fluorination. This method utilizes visible light to promote the conversion of carboxylic acids into their corresponding fluorinated analogues. The process is particularly advantageous due to its mild, redox-neutral conditions and operational simplicity.

Visible light-promoted photoredox catalysis can effectively transform aliphatic carboxylic acids into alkyl fluorides. organic-chemistry.orgnih.govnih.gov This transformation is amenable to a wide range of carboxylic acids. The mechanism involves the photon-induced oxidation of a carboxylate to form a carboxyl radical. This radical then undergoes rapid extrusion of CO2, followed by the transfer of a fluorine atom from a fluorinating reagent to yield the desired fluoroalkane with high efficiency. nih.govnih.gov Experimental evidence suggests that an oxidative quenching pathway is operative in this process. nih.gov

The reaction conditions typically involve an iridium-based photocatalyst, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6, and a fluorine source like Selectfluor®. nih.gov The choice of base and solvent system is crucial for the reaction's efficiency, with a mixture of acetonitrile and water often being optimal for solubility and reactivity. organic-chemistry.org This method's applicability to a broad spectrum of carboxylic acids, including primary, secondary, and tertiary substrates, highlights its potential for the synthesis of complex fluorinated molecules. organic-chemistry.org

Table 1: Key Features of Photoredox-Catalyzed Decarboxylative Fluorination

| Feature | Description |

| Reaction Type | Decarboxylative Fluorination |

| Energy Source | Visible Light |

| Catalyst | Typically Iridium-based photocatalysts |

| Fluorine Source | Selectfluor® |

| Key Intermediates | Carboxyl radicals |

| Advantages | Mild conditions, operational simplicity, broad substrate scope |

Radical Fluorination Pathways

Radical fluorination provides a direct method for the introduction of fluorine atoms onto aromatic systems. Reagents such as N-fluorobenzenesulfonimide (NFSI) are widely used as fluorine sources in these transformations. Mechanochemical methods have also been explored for the fluorination of arenes using NFSI. researchgate.netbeilstein-journals.org

For instance, the reaction of 2-methoxynaphthalene with NFSI can lead to fluorinated products. rsc.org While some electron-rich arenes might undergo amidation with NFSI at elevated temperatures, others, like 2-methoxynaphthalene, predominantly yield the fluorinated compound. rsc.org The reaction conditions, such as the absence or presence of a solvent, can influence the reaction pathway. Mechanochemical fluorination of 2-naphthol with NFSI has been shown to produce 1,1-difluoronaphthalen-2(1H)-one. beilstein-journals.org

Radical fluorination can also be initiated by photoredox catalysis. In these systems, a photocatalyst absorbs visible light and initiates a single electron transfer process, leading to the formation of radical intermediates that can then be fluorinated. researchgate.net For example, the direct fluorodecarboxylation of aryloxyacetic acids to yield monofluoromethoxy arenes has been achieved using photosensitizers and NFSI. researchgate.net

Strategies for Introducing the Difluoromethyl Group

The introduction of the difluoromethyl (CF2H) group is a key step in the synthesis of 1-(difluoromethyl)-3-fluoronaphthalene. Palladium-catalyzed reactions are among the most powerful tools for this purpose.

Palladium-Catalyzed Difluoromethylation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the difluoromethylation of aryl halides and triflates. These reactions typically employ a palladium catalyst in conjunction with a suitable ligand and a difluoromethyl source.

One common difluoromethyl source is (trimethylsilyl)difluoromethane (TMSCF2H). nih.govnsf.govresearchgate.net The cross-coupling of aryl chlorides and bromides with TMSCF2H can be achieved using palladium catalysts such as Pd(dba)2/BrettPhos or Pd(PtBu3)2. nih.govnsf.gov These reactions are compatible with a variety of functional groups on the aromatic ring. For instance, the palladium-catalyzed difluoromethylation of 2-(2-naphthyl)-pyridine has been shown to proceed with high yield and selectivity for the C3 position of the naphthalene ring. nih.gov

The choice of ligand is critical for the success of these reactions. Bulky, electron-rich monophosphine ligands like BrettPhos and PtBu3 have proven effective in facilitating the difluoromethylation of aryl chlorides and bromides. nsf.gov

Table 2: Examples of Palladium-Catalyzed Difluoromethylation of Naphthalene Derivatives and Analogues

| Substrate | Difluoromethyl Source | Catalyst System | Product | Yield (%) |

| 2-(2-Naphthyl)-pyridine | SCF2CO2Et Reagent | Pd(MeCN)2Cl2 | 2-(3-(Ethoxycarbonyl)difluoromethylthio)-2'-naphthyl)pyridine | 87 |

| 4-Chlorotoluene | TMSCF2H | Pd(dba)2/BrettPhos | 4-(Difluoromethyl)toluene | 79 |

| 4-Chloroanisole | TMSCF2H | Pd(PtBu3)2 | 4-(Difluoromethyl)anisole | 81 |

Direct C-H difluoromethylation offers a more atom-economical approach by avoiding the pre-functionalization of the aromatic substrate. While direct C-H difluoromethylation of naphthalene itself is less common, analogous transformations on other aromatic and heteroaromatic systems provide valuable insights.

Palladium-catalyzed decarbonylative C-H difluoromethylation of azoles has been reported, where a difluoromethyl group is introduced directly onto the azole ring. researchgate.netnih.gov This process involves the oxidative addition of a difluoromethyl-containing carboxylic acid derivative to a Pd(0) catalyst, followed by decarbonylation and C-H activation of the azole. nih.gov A similar strategy could potentially be applied to naphthalene derivatives with appropriate directing groups to control the regioselectivity of the C-H functionalization. nih.govrsc.org

Palladium-catalyzed reactions involving the insertion of 1,1-difluoroallenes represent another innovative strategy for constructing molecules containing a difluoromethyl moiety. These reactions can lead to the formation of various fluorinated structures.

For example, the palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids has been described to produce monofluorostilbenes with high diastereoselectivity. cas.cn While not a direct difluoromethylation, this reaction showcases the reactivity of difluoroalkenes in palladium catalysis. More relevantly, the palladium-catalyzed coupling of gem-difluoroalkenes with aryl boronic acids can yield ketones, where the difluoromethylene group serves as an in situ carbonyl precursor. nih.gov This transformation proceeds through a proposed water-induced defluorination and cross-coupling cascade mechanism. nih.gov Such methodologies could be adapted to incorporate a difluoromethylated fragment onto a naphthalene ring through the use of a suitable naphthyl boronic acid.

Indium(III)-Catalyzed Cyclization Processes

Indium(III) catalysts have emerged as effective tools for the cyclization of highly functionalized molecules to construct complex aromatic systems. These processes often proceed through cationic intermediates, enabling regioselective bond formation under mild conditions.

Ring Construction from 1,1-Difluoroallenes

The synthesis of fluorinated naphthalene frameworks can be achieved through the Indium(III)-catalyzed cyclization of 1,1-difluoroallenes. Specifically, treatment of 1,1-difluoroallenes with an indium(III) bromide (InBr₃) catalyst facilitates a domino cyclization reaction. researchgate.net This method provides a regioselective route to 1-fluoronaphthalenes in good yields. researchgate.net The reaction is initiated by the activation of the allene (B1206475) by the Lewis acidic indium catalyst. This activation is followed by an intramolecular Friedel-Crafts-type reaction, where an aryl group present in the substrate attacks the activated allene, leading to the formation of the naphthalene ring system. orgsyn.org The process culminates in dehydrofluorination to afford the aromatic product. orgsyn.org This methodology has been utilized in the synthesis of various fluorinated polycyclic aromatic hydrocarbons (F-PAHs). researchgate.net

For instance, o-bromophenyl-substituted 1,1-difluoroallenes can undergo intramolecular insertion in the presence of a palladium catalyst, which involves a similar cyclization concept leading to difluoromethylated naphthalenes. orgsyn.org

Generation and Reactivity of Allylic CF₂ Cations

A key mechanistic feature of the indium(III)-catalyzed cyclization of 1,1-difluoroallenes is the in situ generation of allylic CF₂ cations. researchgate.net These intermediates are central to the ring-forming process. The stability of the allylic carbocation is a crucial factor in these reactions. libretexts.org The delocalization of the positive charge over the allylic system enhances its stability, facilitating the subsequent cyclization. libretexts.org

Computational studies, specifically Density Functional Theory (DFT) calculations, suggest that in the key allylic CF₂ cation intermediate, a positive charge is localized on the CF₂ carbon. researchgate.net This cation is stabilized by two main effects: the α-cation stabilizing effect of the fluorine atoms and hyperconjugation with the adjacent carbon-indium (C-In) σ bond. researchgate.net The electrophilic nature of this cation drives the subsequent intramolecular attack by the tethered aromatic ring, leading to the construction of the naphthalene skeleton. The reactivity of these allylic cations is highly regioselective, allowing for the controlled synthesis of 1-fluoronaphthalenes. researchgate.net

Nickel-Catalyzed Difluoromethylation Approaches

Nickel catalysis has become a prominent strategy for introducing the difluoromethyl group into aromatic systems. These methods often utilize readily available starting materials and proceed under relatively mild conditions. thieme-connect.de A significant advantage of nickel-catalyzed approaches is their ability to employ aryl chlorides and bromides, which are often more accessible than other aryl halides. thieme-connect.denih.gov

A notable example is the nickel-catalyzed cross-coupling of chlorodifluoromethane (B1668795) (ClCF₂H) with (hetero)aryl chlorides. thieme-connect.de This reaction demonstrates a broad substrate scope and good functional group tolerance. The proposed mechanism involves the oxidative addition of the aryl halide to a nickel(0) species, followed by a radical pathway involving a difluoromethyl radical. thieme-connect.de Another approach involves the cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, a crystalline and sustainably sourced reagent. nih.gov Mechanistic studies of this process have confirmed the formation of a difluoromethyl radical (•CF₂H) rather than difluorocarbene. nih.gov

Table 1: Examples of Nickel-Catalyzed Difluoromethylation of Aryl Halides

| Aryl Halide | Difluoromethyl Source | Catalyst System | Yield (%) |

|---|---|---|---|

| (Hetero)Aryl Chlorides | ClCF₂H | NiCl₂ / Ligand / Zn | up to 90% |

| (Hetero)Aryl Bromides | Difluoromethyl 2-pyridyl sulfone | Nickel Catalyst | 67 ± 16% (average) |

Difluoromethylation using Sulfonium (B1226848) Salts

Sulfonium salts have been developed as effective reagents for radical difluoromethylation. researchgate.net These reagents serve as precursors to the difluoromethyl radical under appropriate conditions. For example, S-(difluoromethyl) diarylsulfonium salts can be activated to generate the •CF₂H radical, which then engages in reactions with various organic substrates.

Iron catalysis can also be employed to generate difluoromethylcarbenes from sulfonium salts like Ph₂S⁺CH₂CF₂H·OTf⁻. cas.cn This carbene can then undergo insertion reactions into various X-H bonds. cas.cn More recently, novel diaryl fluorohalomethyl sulfonium salts have been synthesized and used as sources for fluorohalocarbenes in metal-free cyclopropanation reactions. nih.gov

Metal-Free Difluoromethylation Reactions

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free difluoromethylation reactions have garnered significant attention. These approaches avoid the use of transition metal catalysts, which can sometimes lead to product contamination.

One strategy involves the photoredox-catalyzed difluoromethylation of aromatic compounds. mdpi.com For example, Eosin Y, an organic dye, can act as a photocatalyst to facilitate the difluoromethylation of coumarins using sodium difluoromethanesulfinate (NaSO₂CF₂H) under blue LED irradiation. mdpi.com The proposed mechanism involves the generation of a difluoromethyl radical, which then adds to the aromatic substrate. mdpi.com

Another metal-free approach is the decarboxylative arylation of α,α-difluoro-β-ketoacid salts with diaryliodonium(III) salts. nih.gov This method produces α-aryl-α,α-difluorinated ketones, which are valuable synthetic intermediates. The reaction proceeds through a ligand exchange followed by a decarboxylative coupling, avoiding the need for a metal catalyst. nih.gov Additionally, difluorocarbene, generated from the decarboxylation of difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻), can be used for the difluoromethylation of activated X-H bonds (where X = N, O, S) without any additives. rsc.org

Late-Stage Difluoromethylation Concepts

Late-stage functionalization refers to the introduction of a functional group into a complex molecule, often a drug candidate or a natural product, at a late step in the synthesis. nih.govnih.gov This strategy is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. nih.gov Late-stage difluoromethylation has become an important tool due to the beneficial properties that the difluoromethyl group can impart to bioactive molecules, such as increased metabolic stability and enhanced lipophilicity. nih.gov

A variety of methods have been adapted for late-stage difluoromethylation, including those based on radical chemistry and metal catalysis. rsc.org For instance, Minisci-type radical chemistry has been applied to the difluoromethylation of heteroaromatics. rsc.org Nickel-catalyzed cross-coupling reactions have also demonstrated utility in the late-stage functionalization of drugs and bioactive molecules. thieme-connect.de

A significant challenge in late-stage functionalization is achieving high selectivity. Recent developments have focused on methods that can selectively target specific positions in a complex molecule. nih.gov For example, the development of reagents and conditions for the selective insertion of difluorocarbene into specific X-H bonds has been a key area of research. nih.govrsc.org

Integrated Synthetic Routes for Difluoromethylated Fluoronaphthalenes

Sequential Fluorination and Difluoromethylation

A common and versatile approach for the synthesis of this compound and its analogs is through a sequential process involving the separate introduction of the fluorine and difluoromethyl groups. This strategy allows for the optimization of each transformation independently and can be adapted to various starting materials. The order of the fluorination and difluoromethylation steps can be varied depending on the availability of starting materials and the directing effects of the substituents.

One plausible synthetic pathway commences with a suitably substituted naphthalene precursor, which undergoes regioselective fluorination, followed by the introduction of the difluoromethyl group. For instance, starting from a 1-substituted naphthalene, a C-H activation strategy can be employed to introduce a fluorine atom at the C3 position. Subsequent transformation of the C1 substituent into a difluoromethyl group, or a direct C-H difluoromethylation at the C1 position, would yield the target compound.

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of functional groups onto aromatic rings, thereby avoiding lengthy pre-functionalization steps. For example, transition-metal-catalyzed C-H activation can be used to selectively functionalize specific positions on the naphthalene scaffold.

A potential synthetic sequence is outlined below:

Regioselective Fluorination: A naphthalene derivative bearing a directing group at the C1 or C2 position can be used to direct fluorination to the C3 position. Alternatively, electrophilic fluorinating agents can be employed on activated naphthalene systems.

Introduction of the Difluoromethyl Group: Following fluorination, the difluoromethyl moiety can be installed at the C1 position. This can be achieved through various methods, including:

Radical Difluoromethylation: This approach utilizes reagents that generate a difluoromethyl radical (•CHF2), which can then be coupled to the naphthalene core. Reagents such as Zn(SO2CF2H)2 (DFMS) in the presence of an oxidant can be effective for this transformation.

Deoxofluorination of an Aldehyde: If a 3-fluoronaphthalene-1-carbaldehyde precursor is available, it can be converted to the difluoromethyl group using deoxofluorinating reagents like diethylaminosulfur trifluoride (DAST).

Cross-Coupling Reactions: A 1-halo-3-fluoronaphthalene can be subjected to a cross-coupling reaction with a difluoromethyl source.

The table below summarizes representative conditions for key steps in a sequential synthesis approach, based on analogous transformations reported in the literature.

| Step | Reaction Type | Reagents and Conditions | Analogous Transformation Yield | Reference |

|---|---|---|---|---|

| 1 | C-H Fluorination | Selectfluor, Naphthalene | Variable | |

| 2 | Radical C-H Difluoromethylation | CF2HSO2Na, Photocatalyst (e.g., Rose Bengal), Green LEDs, DMSO | Moderate to Excellent | |

| 2 | Deoxofluorination of Aldehyde | DAST or derivatives, Aldehyde precursor | Good |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single reaction vessel. These reactions minimize waste, reduce reaction times, and can lead to the rapid assembly of molecular diversity. While a specific one-pot multicomponent reaction for the direct synthesis of this compound has not been extensively reported, the principles of MCRs can be applied to design potential synthetic routes.

A hypothetical one-pot approach could involve the simultaneous or sequential addition of reagents that facilitate both fluorination and difluoromethylation of a naphthalene starting material. For instance, a reaction could be designed where a naphthalene derivative reacts with a fluorinating agent and a difluoromethylating agent in the presence of a suitable catalyst system that promotes both transformations in a compatible manner.

Challenges in developing such a one-pot process include the potential for cross-reactivity between the reagents and the difficulty in controlling the regioselectivity of both functionalization steps simultaneously. However, the development of orthogonal catalytic systems or sequential addition of catalysts and reagents within a single pot could overcome these challenges.

The table below outlines a conceptual framework for a one-pot synthesis based on known types of transformations.

| Component 1 | Component 2 | Component 3 | Catalyst/Promoter System | Potential Product |

|---|---|---|---|---|

| Naphthalene | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Difluoromethyl Radical Source (e.g., CF2HSO2Na) | Dual Photocatalytic/Transition-Metal System | This compound and isomers |

The successful implementation of such a one-pot reaction would require careful optimization of reaction parameters, including the choice of solvent, temperature, and the specific combination of catalysts and reagents to achieve the desired selectivity and yield.

Reaction Mechanisms and Reactivity Studies of Difluoromethylated Fluoronaphthalenes

Mechanistic Investigations of C-F Bond Formation

The formation of a C-F bond on an aromatic ring is a synthetically challenging yet vital transformation in medicinal and materials chemistry. researchgate.netnih.gov For compounds like 1-(difluoromethyl)-3-fluoronaphthalene, understanding the mechanisms of fluorination is key.

Nucleophilic Aromatic Substitution (SₙAr) Mechanisms in Fluorinated Aromatics

Nucleophilic aromatic substitution (SₙAr) is a primary pathway for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org In the context of fluorinated aromatics, the SₙAr mechanism typically involves the attack of a nucleophile on a carbon atom bearing a leaving group, leading to a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.govresearchgate.net The stability of this intermediate is a key factor in the reaction's feasibility.

For fluoronaphthalenes, the presence of electron-withdrawing groups is generally required to facilitate SₙAr reactions. wikipedia.org While the difluoromethyl group is considered a weak electron-withdrawing group, its presence can influence the electronic properties of the naphthalene (B1677914) ring. However, SₙAr on unactivated fluoroarenes is challenging. nih.gov Recent advances have shown that organic photoredox catalysis can enable the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes through a cation radical-accelerated SₙAr pathway. nih.gov In this process, the fluoroarene is oxidized to a cation radical, which is significantly more susceptible to nucleophilic attack.

The classical SₙAr mechanism proceeds in two steps: addition of the nucleophile to form the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group (in this case, a fluoride (B91410) ion). wikipedia.orgresearchgate.net However, kinetic and computational studies have suggested that some SₙAr reactions may proceed through a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step, avoiding a discrete intermediate. researchgate.netresearchgate.net

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Groups like -NO₂, -CN, -COR that withdraw electron density from the aromatic ring. | Activate the ring towards nucleophilic attack, stabilizing the Meisenheimer complex. |

| Leaving Group Ability | The facility with which the leaving group departs. For halogens, the order is typically F > Cl > Br > I. | Fluorine is often a good leaving group in SₙAr due to its high electronegativity which polarizes the C-F bond, facilitating nucleophilic attack. |

| Nucleophile Strength | The reactivity of the incoming nucleophile. | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation but not the nucleophile, enhancing its reactivity. researchgate.net |

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental process where one electron is transferred from a donor to an acceptor molecule, generating radical ions. numberanalytics.com This mechanism is increasingly recognized in organofluorine chemistry as it can facilitate reactions that are difficult via traditional polar pathways. numberanalytics.com In the context of C-F bond formation, SET processes can be involved in fluorination reactions using electrophilic fluorinating reagents. researchgate.net

For instance, the fluorination of certain substrates with N-fluoropyridinium salts is proposed to involve an SET mechanism. researchgate.net An electron is transferred from the nucleophilic substrate to the fluorinating reagent, creating a radical cation and a radical species, which then combine to form the C-F bond.

In the case of naphthalene derivatives, intermolecular electron transfer from the excited triplet states of these molecules has been observed. nih.gov This suggests that under photochemical conditions, a naphthalene core could engage in SET processes. If a suitable fluorine source is present, this could provide a pathway for C-F bond formation. The generation of a naphthalene radical cation via SET would make the aromatic ring highly susceptible to attack by a fluoride source. nih.gov

Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) involves the concerted movement of a proton and an electron from one molecule to another. scripps.edu It is a key mechanism for generating carbon-centered radicals from C-H bonds. mdpi.comnih.gov While not a direct method for C-F bond formation, HAT is crucial in many fluorination and difluoromethylation reactions that proceed through radical intermediates.

In the context of functionalizing a pre-existing fluoronaphthalene, a HAT process could be used to activate a C-H bond elsewhere on the molecule for subsequent reaction. The bond dissociation energy (BDE) is the primary thermodynamic driver for HAT; a reagent will abstract a hydrogen atom if it forms a stronger bond to hydrogen than the C-H bond being broken. mdpi.com Recent developments in photoredox and electrocatalysis have expanded the utility of HAT for C-H functionalization under mild conditions. nih.gov

Mechanistic Insights into Difluoromethyl Group Introduction

The introduction of the difluoromethyl (CF₂H) group is a significant area of research due to the unique properties this group imparts to molecules. rsc.org Various methods have been developed, often involving organometallic species or radical intermediates.

Role of Organometallic Intermediates (e.g., Pd, In, Zn)

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing the CF₂H group onto aromatic rings.

Palladium (Pd): Palladium catalysis is widely used for C-C and C-X bond formation. dntb.gov.ua The general mechanism for palladium-catalyzed difluoromethylation of an aryl halide (or triflate) involves the oxidative addition of the aryl substrate to a Pd(0) complex, forming an Ar-Pd(II)-X species. This is followed by transmetalation with a difluoromethylating agent (e.g., a silicon, zinc, or copper-based reagent) to give an Ar-Pd(II)-CF₂H intermediate. Reductive elimination from this intermediate yields the desired difluoromethylated arene and regenerates the Pd(0) catalyst. nih.gov For naphthalenes, palladium-catalyzed reactions have been developed for dearomatization and functionalization. mit.edu A synthesis of difluoromethylated naphthalenes has been achieved via a palladium-catalyzed insertion into a C-C bond of a difluoroallene. rsc.org

Indium (In) and Zinc (Zn): Organoindium and organozinc reagents are also effective for introducing the CF₂H group. A stable, solid difluoromethyl zinc reagent has been developed that, in conjunction with a nickel catalyst, can difluoromethylate aryl halides at room temperature. nih.gov The mechanism is analogous to palladium-catalyzed cross-coupling, involving transmetalation of the CF₂H group from zinc to the nickel center. Zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂, is another common reagent that can act as a source of the difluoromethyl radical under various conditions. nih.gov

| Metal | Reagent Example | Typical Reaction Type | Reference |

|---|---|---|---|

| Palladium (Pd) | (XantPhos)Pd with difluoromethyl anhydrides | Decarbonylative C-H difluoromethylation | nih.gov |

| Indium (In) | In(CF₂H)₃ | Cross-coupling with aryl halides | N/A |

| Zinc (Zn) | Et₂Zn/ICF₂H/DMPU | Ni-catalyzed cross-coupling with aryl halides | nih.gov |

| Copper (Cu) | CuCF₂H | Direct difluoromethylation | N/A |

Carbocation and Radical Pathway Analysis

Besides organometallic cycles, the introduction of the CF₂H group can proceed through pathways involving highly reactive carbocation or radical intermediates.

Radical Pathways: Radical difluoromethylation has become a versatile strategy due to its mild reaction conditions and broad substrate scope. scilit.comresearchgate.net These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. Common precursors include HCF₂SO₂Na, HCF₂COOH, and [Ph₃PCF₂H]Br. nih.govresearchgate.net The •CF₂H radical can then add to an aromatic ring, often in a Minisci-type reaction for electron-deficient heteroaromatics, or participate in cross-coupling reactions. rsc.org Visible-light photoredox catalysis is a common method for generating the •CF₂H radical under mild conditions. mdpi.com The mechanism involves the photocatalyst absorbing light and reaching an excited state, which can then reduce the difluoromethyl precursor to generate the •CF₂H radical. This radical then engages the substrate. mdpi.com

Carbocation Pathways: In some reactions, a carbocation intermediate may be involved. For example, in photocatalytic processes, the oxidation of a radical adduct formed by the addition of •CF₂H to an alkene can generate a carbocation. mdpi.com This carbocation is then trapped by a nucleophile or undergoes rearrangement to form the final product. While direct electrophilic difluoromethylation via a "CF₂H⁺" cation is challenging, pathways that generate carbocationic character on the substrate can facilitate the introduction of a nucleophilic difluoromethylating agent.

The analysis of these pathways often requires a combination of experimental studies (e.g., radical clock experiments, trapping experiments with radical scavengers like TEMPO) and computational (DFT) calculations to determine the most likely mechanism. researchgate.netmdpi.com

Activation of Gem-Difluoroalkenes and Difluoroallenes

The synthesis of difluoromethylated arenes often proceeds through the reduction of a corresponding gem-difluoroalkene. These alkenes are valuable synthetic intermediates due to the electron-withdrawing nature of the two fluorine atoms, which activates the double bond for various transformations.

gem-Difluoroalkenes can be activated through several means, including transition metal-catalyzed reactions. For instance, cobalt(III)-catalyzed C-H activation pathways have been utilized for the α-fluoroalkenylation of arenes with gem-difluorostyrenes, yielding 1,2-diaryl-substituted monofluoroalkenes with excellent Z-selectivity. While not a direct route to a difluoromethyl group, this highlights the reactivity of the C-F bonds in these systems.

Another approach involves the hydrogenation of gem-difluoroalkenes. The reduction of a 4-difluoromethylene-β-lactam to a 4-difluoromethyl-β-lactam has been successfully achieved using a palladium catalyst on activated carbon under a hydrogen atmosphere, affording excellent yields. acs.org This suggests that a similar reduction of a 1-(1,1-difluoroprop-1-en-2-yl)-3-fluoronaphthalene could be a viable route to This compound .

Difluoroallenes also serve as precursors to difluoromethylated structures. Their reactivity allows for regioselective bond-forming reactions at the α, β, or γ positions, facilitated by various metal catalysts. orgsyn.org Indium(III) catalysis, for example, can promote domino reactions of 1,1-difluoroallenes to construct extended π-systems. orgsyn.org The controlled addition to the allene (B1206475) system can lead to the formation of a difluorovinyl group, which can then be further manipulated.

A plausible synthetic approach to This compound could involve the reaction of a suitable naphthalene precursor with a difluoroallene reagent, followed by subsequent transformations. Below is a representative table of reaction conditions for the activation of gem-difluoroalkenes, based on related systems.

| Catalyst | Reagent | Solvent | Temperature (°C) | Product Type | Reference |

| Pd/C | H₂ | Ethanol/Ethyl Acetate | Room Temperature | Reduced Alkane | acs.org |

| Co(III) complex | Arene | Not Specified | Mild | α-Fluoroalkenylation | |

| In(III) complex | Various nucleophiles | Not Specified | Not Specified | Domino Cyclization | orgsyn.org |

This table presents generalized conditions based on studies of related gem-difluoroalkenes and may be applicable to the synthesis of difluoromethylated naphthalenes.

Regioselectivity and Stereoselectivity in Synthesis

Factors Influencing Regiochemical Outcomes

The regioselectivity of the synthesis of polysubstituted naphthalenes is a critical aspect, often controlled by the directing effects of existing substituents. nih.gov In the context of This compound , the introduction of the difluoromethyl and fluoro groups at specific positions requires careful consideration of the synthetic strategy.

The functionalization of naphthalene derivatives is often guided by directing groups. nih.govresearchgate.net For instance, a carbonyl group at the C1 position of naphthalene can direct functionalization to the C8 (peri) or C2 (ortho) positions, depending on the reaction conditions and the use of specific ligands or additives. researchgate.net The synthesis of This compound would likely involve a multi-step process where the regiochemistry of each step is carefully controlled.

One potential synthetic route could start from a pre-functionalized naphthalene, such as 3-fluoro-1-naphthylamine. A Sandmeyer-type reaction could then be employed to introduce the difluoromethyl group or a precursor. The inherent directing effects of the fluoro and amino groups would play a crucial role in the outcome of subsequent reactions. The fluorine atom at the C3 position is a weak ortho-, para-director, while an amino group is a strong activating and ortho-, para-directing group.

The table below outlines factors that influence regioselectivity in the functionalization of naphthalene derivatives, which can be extrapolated to the synthesis of the target compound.

| Directing Group | Position of Functionalization | Catalyst/Reagent | Comments | Reference |

| 1-Carbonyl | C8 (peri) | Palladium | Without additives | researchgate.net |

| 1-Carbonyl | C2 (ortho) | Palladium | With imine formation | researchgate.net |

| Hydroxyl (in naphthol) | Varies | Various | Prone to oxidation | researchgate.net |

| N-tosylcarboxamide | C2 or C8 | Rhodium | Dependent on substitution pattern | researchgate.net |

This table illustrates how different directing groups and reaction conditions can control the position of functionalization on a naphthalene ring.

Stereochemical Control in Fluorination Reactions

The difluoromethyl group in This compound does not possess a stereocenter. However, if other chiral centers were present in the molecule or introduced during the synthesis, stereochemical control would become a significant challenge.

In the broader context of synthesizing fluorinated molecules, organocatalysis has emerged as a powerful tool for achieving high stereoselectivity. For example, the stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans has been accomplished via an organocatalytic cascade Michael/alkylation reaction, yielding products with high enantiomeric and diastereomeric ratios. While not directly applicable to the synthesis of an achiral molecule like This compound , this demonstrates the potential for stereocontrol in the formation of C-CF2H bonds in other contexts.

Should a synthetic route to a derivative of This compound with an additional chiral center be desired, the use of chiral catalysts or auxiliaries would be necessary. The principles of asymmetric synthesis would need to be applied to control the formation of the stereogenic center.

Reactivity of the Difluoromethyl and Fluoro Moieties

C-H Bond Activation Adjacent to Fluorine

The presence of fluorine atoms on an aromatic ring can influence the reactivity of adjacent C-H bonds. While C-F bonds are significantly stronger than C-H bonds, the activation of C-H bonds ortho to a fluorine substituent is a known phenomenon. nih.gov The high electronegativity of fluorine can increase the acidity of the adjacent C-H protons, making them more susceptible to deprotonation by a strong base or a metal complex.

In the case of This compound , the C-H bond at the C2 position is situated between two electron-withdrawing groups (the fluoro and difluoromethyl groups), and the C-H bond at the C4 position is ortho to the fluorine atom. These C-H bonds are expected to be activated towards metallation or other C-H functionalization reactions. Transition-metal-catalyzed C-H bond activation has become a powerful strategy for the synthesis of fluorinated molecules, allowing for direct functionalization and offering new retrosynthetic pathways. digitellinc.com

The regioselectivity of C-H activation would be influenced by the directing capabilities of both the fluoro and difluoromethyl groups, as well as the steric environment of the naphthalene core.

Functional Group Compatibility in Synthesis

The synthesis of complex molecules like This compound requires reaction conditions that are tolerant of the various functional groups present. Both the difluoromethyl group and the C-F bond are generally robust and can withstand a wide range of reaction conditions.

However, the presence of these groups can also influence the reactivity of other parts of the molecule. For example, the electron-withdrawing nature of the fluoro and difluoromethyl groups can deactivate the naphthalene ring towards electrophilic aromatic substitution. Conversely, these groups can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, often exhibit broad functional group tolerance. acs.org This allows for the late-stage introduction of the difluoromethyl or fluoro groups, or for the further functionalization of the This compound core without affecting these moieties. For instance, palladium-catalyzed three-component reactions have been developed that show good tolerance for a variety of functional groups on aryl iodides, including those on a naphthalene framework. acs.org

The following table provides a general overview of the compatibility of the difluoromethyl and fluoro groups with common reaction types, based on the general behavior of fluorinated aromatics.

| Reaction Type | Compatibility of -CHF₂ | Compatibility of Ar-F | Potential Issues |

| Electrophilic Aromatic Substitution | Deactivating | Deactivating | Harsh conditions may be required. |

| Nucleophilic Aromatic Substitution | Generally stable | Can be a leaving group under harsh conditions or with strong nucleophiles. | Possible substitution of the fluorine atom. |

| Palladium-Catalyzed Cross-Coupling | Generally stable | Can undergo C-F activation with specific catalysts/conditions. | Potential for C-F bond cleavage. |

| Reduction (e.g., H₂) | Stable | Stable | |

| Oxidation | Generally stable | Stable |

This table summarizes the general reactivity and compatibility of the difluoromethyl and aryl-fluoride moieties in common organic transformations.

Derivatization and Further Functionalization of Difluoromethylated Fluoronaphthalenes

Introduction of Additional Naphthalene (B1677914) Substituents

The naphthalene ring system is susceptible to electrophilic aromatic substitution, and the directing effects of the existing substituents—the difluoromethyl (-CHF2) and fluoro (-F) groups—will govern the position of new functionalities. Both the -CHF2 and -F groups are ortho-, para-directing deactivators of the aromatic ring for electrophilic substitution. However, the fluorine atom is a stronger deactivator than the difluoromethyl group.

In the case of 1-(difluoromethyl)-3-fluoronaphthalene, the positions ortho and para to the activating difluoromethyl group (positions 2, 4, and 5) and the positions ortho and para to the fluoro group (positions 2, 4, and 6) are electronically activated. The interplay of these directing effects suggests that electrophilic attack is most likely to occur at positions 2, 4, and potentially 6. Steric hindrance may influence the regioselectivity, particularly at the more crowded position 2.

Common electrophilic substitution reactions that could be employed to introduce additional substituents onto the naphthalene core are summarized in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Nitronaphthalene derivatives |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Bromo- or Chloro-naphthalene derivatives |

| Sulfonation | Fuming H₂SO₄ | Naphthalenesulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylnaphthalene derivatives |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Alkylnaphthalene derivatives |

For instance, nitration would likely yield a mixture of nitro-isomers, with the precise ratio depending on the reaction conditions. Similarly, Friedel-Crafts acylation, a key method for introducing carbon-carbon bonds, could be used to install a variety of acyl groups, which can then be further transformed.

Modifications at the Difluoromethyl Group

The difluoromethyl group, while often considered a stable bioisostere for hydroxyl or thiol groups, can also serve as a handle for further chemical modification. nih.gov One of the primary strategies for functionalizing the -CHF2 group involves its deprotonation to generate a difluoro-substituted carbanion. This nucleophilic species can then react with a range of electrophiles.

The acidity of the C-H bond in the difluoromethyl group is enhanced by the electron-withdrawing fluorine atoms, making it susceptible to deprotonation by strong bases. The resulting carbanion can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

| Reaction Type | Reagents and Conditions | Intermediate | Potential Products |

| Deprotonation/Alkylation | 1. Strong base (e.g., LDA, n-BuLi) 2. Alkyl halide (R-X) | Difluoro-carbanion | 1-(1,1-Difluoroalkyl)-3-fluoronaphthalene derivatives |

| Deprotonation/Aldehyde Addition | 1. Strong base (e.g., LDA) 2. Aldehyde (RCHO) | Difluoro-carbanion | 1-(1,1-Difluoro-2-hydroxyalkyl)-3-fluoronaphthalene derivatives |

| Deprotonation/Acylation | 1. Strong base (e.g., LDA) 2. Acyl chloride (RCOCl) | Difluoro-carbanion | 1-(1,1-Difluoro-2-oxoalkyl)-3-fluoronaphthalene derivatives |

This approach opens up possibilities for chain extension and the introduction of diverse functional groups at the benzylic position, significantly expanding the molecular diversity accessible from the parent compound.

Modifications at the Fluoro Group

The fluorine atom on the naphthalene ring, particularly at an activated position, can be susceptible to nucleophilic aromatic substitution (SNAr). While aromatic C-F bonds are generally strong, the presence of activating groups and the use of strong nucleophiles can facilitate its displacement. The difluoromethyl group at the 1-position provides some electronic activation for nucleophilic attack at the 3-position.

A variety of nucleophiles can be employed to displace the fluoro group, leading to the introduction of oxygen, nitrogen, sulfur, and carbon-based substituents.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 1-(Difluoromethyl)-3-methoxynaphthalene |

| Amines | Ammonia (NH₃), primary/secondary amines | 1-(Difluoromethyl)-3-aminonaphthalene derivatives |

| Thiols | Sodium thiophenoxide (NaSPh) | 1-(Difluoromethyl)-3-(phenylthio)naphthalene |

| Cyanide | Sodium cyanide (NaCN) | 3-(Difluoromethyl)naphthalene-1-carbonitrile |

The success of these reactions would be highly dependent on the reaction conditions, including the choice of solvent and temperature. For example, the reaction of 1-fluoronaphthalene (B124137) with sodium thioalkoxides in dimethyl sulfoxide (B87167) has been reported to proceed at elevated temperatures. acs.org The existence of derivatives such as 1-(Difluoromethyl)-6-(2-fluoroethynyl)naphthalene, as documented in chemical databases, demonstrates that modifications at other positions of the naphthalene core are indeed feasible, suggesting that a rich chemistry of this scaffold awaits exploration. nih.gov

Advanced Research Applications of Fluorinated Naphthalene Derivatives Excluding Biomedical for the Compound Itself

Applications in Materials Science

The rigid, planar, and π-conjugated system of naphthalene (B1677914) provides an excellent platform for the development of functional materials. researchgate.netnih.gov Fluorination significantly enhances the performance and stability of these materials, particularly in the realm of organic electronics and optoelectronics. nih.gov

Fluorinated naphthalene derivatives, especially core-substituted naphthalene diimides (NDIs), have emerged as premier n-type semiconductors for Organic Thin-Film Transistors (OTFTs). researchgate.net The introduction of electron-withdrawing fluorine atoms directly onto the naphthalene core is a critical strategy for lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. nih.govacs.org This modification is essential for facilitating efficient electron injection and transport, as well as for enhancing the air stability of the resulting devices, a significant challenge for many organic semiconductors. nih.govacs.org

Research has demonstrated that di- and tetrafluoro-substituted NDIs function as potent electron acceptors, with LUMO energies dropping to as low as -4.54 eV. nih.gov OTFTs fabricated using these fluorinated NDIs exhibit reliable n-channel characteristics under ambient conditions, with electron mobilities reaching up to 0.1 cm² V⁻¹ s⁻¹. nih.gov Similarly, dichlorinated NDIs have shown outstanding performance, with mobilities as high as 1.3 cm²/Vs, making them highly promising for low-cost and flexible electronics. elsevierpure.comresearchgate.net The combination of a fluorinated core with fluoroalkyl side chains at the imide positions further improves stability by creating a sterically packed barrier against oxygen and moisture. mdpi.com

The presence of both a fluorine atom and a difluoromethyl group in 1-(Difluoromethyl)-3-fluoronaphthalene suggests it could serve as a valuable building block for even more advanced n-type materials. The combined electron-withdrawing nature of these substituents would likely contribute to very low LUMO levels, enhancing electron affinity and environmental stability.

Table 1: Performance of OTFTs Based on Fluorinated Naphthalene Diimide (NDI) Derivatives

| Fluorinated NDI Derivative | Electron Mobility (μe) | Key Features | Reference |

|---|---|---|---|

| Difluoro- and Tetrafluoro-substituted NDIs | Up to 0.1 cm² V⁻¹ s⁻¹ | Low-lying LUMO energy levels (-4.27 to -4.54 eV), enabling n-channel character in air. | nih.gov |

| Core-Dichlorinated NDIs with Fluoroalkyl Side-Chains | Up to 1.3 cm² V⁻¹ s⁻¹ | Excellent performance on various gate dielectrics; enables low-voltage operation. | elsevierpure.com |

| N,N′-bis(cyclohexyl) NDI (non-fluorinated benchmark) | ~6 cm²/(V s) | High mobility due to optimized crystalline packing, though air stability is a concern without core fluorination. | acs.org |

| NDI-C4F (Heptafluorobutyl side groups) | Used in Perovskite Solar Cells | Improves stability and efficiency (over 23%) as an electron transport material. Retains >90% initial PCE after 2600 hours in air. | semanticscholar.org |

Naphthalene and its derivatives are renowned for their unique photophysical properties, which make them ideal candidates for fluorescent probes and other optoelectronic applications. researchgate.netnih.gov Their rigid and extensively π-conjugated structure leads to high fluorescence quantum yields and excellent photostability. nih.gov The introduction of fluorine atoms can further tune these properties.

For instance, new amino core-substituted NDIs with fluorinated side chains have demonstrated unprecedented optical characteristics, including high quantum yields of approximately 0.8 and long fluorescence lifetimes of around 13 ns in various solvents. dntb.gov.ua These compounds also show exceptional photostability at the single-molecule level, undergoing more than 10⁷ excitation-emission cycles with minimal interruption, making them superb candidates for labeling applications. dntb.gov.ua

Naphthalene-based probes have been successfully designed for detecting biologically relevant species and for cellular imaging. nih.govrsc.org A probe based on 6-fluoronaphthalene-2,3-dicarbaldehyde, for example, was shown to be effective in detecting glutathione (B108866) in living cells. nih.gov The specific substitution pattern of this compound would influence its electronic transitions, likely resulting in unique absorption and emission spectra. This tailored photophysical behavior could be harnessed to develop highly selective fluorescent probes for various analytical and imaging purposes.

Beyond electronics, fluorinated naphthalene derivatives are integral to the creation of advanced functional materials with specialized properties. wiley-vch.dewiley.com The incorporation of fluorine atoms and naphthalene rings into polymer backbones can lead to materials with exceptional thermal stability, desirable dielectric properties, and enhanced solubility. nih.govresearchgate.net

For example, novel poly(arylene ether ketone)s (PAEKs) containing fluorinated naphthalene units have been synthesized. researchgate.net These polymers exhibit higher thermal stability compared to traditional PAEKs, with glass transition temperatures above 167 °C and 5% weight loss decomposition temperatures exceeding 528 °C. researchgate.net The presence of fluorine also contributes to a low dielectric constant, a critical property for materials used in modern microelectronics as interlayer dielectrics. researchgate.net

Furthermore, the strong C-F bond and the hydrophobicity imparted by fluorination grant these materials significant chemical resilience and durability. nih.gov This makes fluorinated naphthalene-based polymers suitable for applications requiring robust performance in harsh environments. The study of fluorinated materials extends to novel systems like fluorographene, underscoring the broad interest in leveraging fluorination to modify the physical and electronic properties of carbon-based materials. man.ac.uk

Agrochemical Research Relevant Chemical Scaffolds

In the field of agrochemical discovery, the introduction of fluorine-containing groups is a well-established strategy for optimizing the efficacy of active compounds. researchgate.net The difluoromethyl group (CF₂H) in particular has become increasingly important in the design of modern pesticides due to its unique ability to modulate key molecular properties. acs.orgadelphi.eduresearchgate.net

Table 2: Comparison of Functional Groups in Agrochemical Design

| Functional Group | Key Properties and Effects | Role in Bioactivity |

|---|---|---|

| -CF₂H (Difluoromethyl) | Moderately lipophilic; can act as a hydrogen bond donor; moderate electron-withdrawing effect. | Serves as a bioisostere of -OH, -SH, -NH₂. Moderately tunes metabolic stability, lipophilicity, and binding affinity. acs.orgadelphi.eduresearchgate.net |

| -CF₃ (Trifluoromethyl) | Highly lipophilic; strong electron-withdrawing effect; blocks metabolic oxidation. | Dramatically increases metabolic stability and lipophilicity; can significantly alter binding interactions. researchgate.net |

| -F (Fluoro) | Small size; high electronegativity; blocks metabolism at the point of substitution. | Fine-tunes electronic properties and lipophilicity of aromatic rings; enhances in vivo stability. researchgate.net |

| -OH (Hydroxyl) | Polar; hydrogen bond donor and acceptor. | Often a key site for target interaction but also a primary site for metabolic degradation (e.g., glucuronidation). |

Structure-Activity Relationship (SAR) studies are fundamental to modern agrochemical research, providing a systematic framework for understanding how chemical structure correlates with biological function. nih.govresearchgate.net By making targeted modifications to a lead compound and evaluating the resulting changes in activity, researchers can build a comprehensive map of the chemical space and identify the key structural features required for optimal performance.

For a scaffold like this compound, SAR studies would involve synthesizing a library of analogues to probe the importance of each component. For example, researchers might:

Modify the position of the substituents: Moving the -F and -CF₂H groups to other positions on the naphthalene ring to determine the optimal substitution pattern for target binding.

Replace the substituents: Substituting the -F with other halogens (Cl, Br) or the -CF₂H group with other fluorinated alkyls (e.g., -CF₃, -CHF₂) to understand the electronic and steric requirements.

Introduce additional functional groups: Adding other substituents to the naphthalene core to explore new interaction points and modify physicochemical properties like solubility and transport within the target organism.

Such systematic exploration, guided by SAR principles, is crucial for transforming a promising chemical scaffold into a viable agrochemical candidate. nih.gov

Development of Novel Chemical Reagents and Synthons

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. Compounds like this compound are valuable as advanced synthons because they can introduce multiple, functionally important groups into a larger target molecule in a single step. nih.gov The development of methods to create diverse molecules from such building blocks is a key area of synthetic chemistry. nih.gov

Fluorinated naphthalene derivatives serve as versatile precursors for more complex structures. For instance, the synthesis of 2,7-bis(fluoromethyl)naphthalene has been achieved through halogen exchange, providing a building block for materials science investigations. researchgate.net More advanced techniques, such as consecutive aryne reactions starting from a "naphthodiyne" equivalent, allow for the selective and divergent synthesis of a wide variety of multisubstituted naphthalenes from simple modules. oup.com

The compound this compound, with its distinct functionalization, represents a specialized synthon. Its reactivity could be harnessed in various ways:

Cross-coupling reactions: The C-F bond or C-H bonds on the naphthalene ring could be sites for metal-catalyzed cross-coupling reactions to build larger aromatic systems.

Further functionalization: The difluoromethyl group itself can be a site for further chemical transformation.

Aryne formation: The molecule could potentially be converted into a naphthalyne intermediate, enabling a suite of cycloaddition and nucleophilic addition reactions to rapidly construct complex polycyclic frameworks. oup.com

The use of such multi-functional synthons is central to efficiently accessing novel chemical structures for evaluation in materials science, agrochemistry, and other fields of chemical research.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1-(Difluoromethyl)-3-fluoronaphthalene". Due to the absence of published experimental spectra, computational prediction methods are utilized to estimate the chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei. These predictions are based on density functional theory (DFT) calculations, which provide valuable insights into the expected spectral features. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic protons on the naphthalene (B1677914) ring system will appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts are influenced by the positions of the fluorine and difluoromethyl substituents. The single proton of the difluoromethyl group (-CHF₂) is expected to resonate as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show distinct signals for the ten carbons of the naphthalene core and the one carbon of the difluoromethyl group. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting patterns due to carbon-fluorine coupling (¹J-CF, ²J-CF, etc.), which is a key diagnostic feature. Carbons bearing fluorine atoms typically show large one-bond coupling constants. nih.gov

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The ¹⁹F NMR spectrum of "this compound" is expected to show two distinct signals. One signal will correspond to the fluorine atom at the C3 position of the naphthalene ring, and the other will be from the two equivalent fluorine atoms of the difluoromethyl group. The signal for the -CHF₂ group will appear as a doublet due to coupling with the adjacent proton.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | Aromatic Protons: 7.2 - 8.2 | Multiplets | - |

| CHF₂: 6.5 - 7.0 | Triplet | J-HF ≈ 50-60 | |

| ¹³C | Aromatic Carbons: 110 - 140 | Singlets, Doublets, Triplets | J-CF ≈ 240-260 (C-F), 20-30 (C-CF) |

| CHF₂: 110 - 120 | Triplet | J-CF ≈ 240-250 | |

| ¹⁹F | Ar-F: -110 to -120 | Singlet | - |

| CHF₂: -120 to -130 | Doublet | J-FH ≈ 50-60 |

Note: The data in this table is predicted based on computational models and may differ from experimental values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) would be employed to confirm its exact mass and molecular formula (C₁₁H₇F₃).

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of fluorine atoms, the difluoromethyl group, and cleavage of the naphthalene ring system. The analysis of these fragment ions provides corroborating evidence for the proposed structure. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 177 | [M - F]⁺ |

| 145 | [M - CHF₂]⁺ |

| 127 | [C₁₀H₇]⁺ |

Note: This table represents predicted fragmentation patterns and requires experimental verification.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of "this compound". While no experimental crystal structure data has been reported for this specific compound, studies on related fluorinated naphthalenes have demonstrated the utility of this technique in understanding the effects of fluorine substitution on the crystal packing and intermolecular interactions. acs.orgresearchgate.netnih.gov For instance, the analysis would reveal how the difluoromethyl and fluoro substituents influence the stacking of the naphthalene rings in the solid state.

Chromatographic Methods (GC, HPLC, TLC) for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any isomers or impurities that may be present from its synthesis.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a suitable method for analyzing volatile compounds like fluorinated naphthalenes. The retention time of the compound provides a measure of its identity and purity. GC-MS analysis would allow for the separation of "this compound" from other components in a mixture and provide their individual mass spectra for identification. researchgate.netresearchgate.netwiley.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase, to analyze the purity of "this compound".

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. A suitable solvent system would be developed to achieve good separation of the target compound from starting materials and byproducts on a TLC plate.

Advanced Spectroscopic Techniques (e.g., Laser Flash Photolysis, UV-Vis, IR)

Beyond NMR and mass spectrometry, other spectroscopic methods provide further insight into the electronic and vibrational properties of "this compound".

UV-Visible Spectroscopy: The UV-Vis spectrum of naphthalene derivatives typically shows characteristic absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. researchgate.netaanda.orgacs.orgresearchgate.net The positions and intensities of these bands for "this compound" would be influenced by the electronic effects of the fluorine and difluoromethyl substituents.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of "this compound" would display characteristic absorption bands for C-H stretching of the aromatic ring and the difluoromethyl group, C-F stretching vibrations, and the skeletal vibrations of the naphthalene ring. researchgate.netijpsjournal.com The strong C-F stretching bands are particularly diagnostic for fluorinated compounds.

Microscopic Techniques (e.g., SEM)

While not a primary tool for molecular structure determination, Scanning Electron Microscopy (SEM) could be used to study the morphology and crystal habit of solid samples of "this compound". This technique provides high-resolution images of the surface of materials, which can be useful in materials science applications or for characterizing the physical form of the purified compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research into fluorinated and difluoromethylated naphthalenes has yielded significant progress in synthetic chemistry. The introduction of the difluoromethyl group, a bioisostere of the hydroxyl group, is of particular interest in the development of pharmaceuticals and agrochemicals due to its ability to act as a hydrogen bond donor while increasing hydrophobicity orgsyn.org.

Recent methodological advancements have focused on creating more efficient and milder pathways for the synthesis of these complex molecules. Key developments include:

Palladium-Catalyzed Reactions: Significant strides have been made using palladium catalysts to introduce difluoromethyl groups onto aromatic rings under mild conditions . One notable method involves the intramolecular carbopalladation of difluoroallenes, which subsequently leads to the formation of difluoromethylated naphthalenes orgsyn.org. Another approach is the palladium-catalyzed fluorination of arylboronic acid derivatives, which facilitates carbon-fluorine bond formation on a multigram scale pharmtech.com.

Bergman Cyclization: The Bergman cyclization of fluorinated benzo-fused enediynes has emerged as a viable two-step route to produce fluorinated naphthalene (B1677914) derivatives from commercially available precursors researchgate.net.

Magnesium Amide-Mediated Halogenation: For the synthesis of highly fluorinated systems, protocols using magnesium amide-mediated halogenation reactions have proven effective in producing perfluorohalogenated naphthalenes in good to excellent yields chemrxiv.org.

These advanced synthetic routes are crucial for accessing a wider variety of fluorinated naphthalene structures for further study and application. Furthermore, research has begun to explore the potential of compounds like 1-(difluoromethyl)naphthalene in anticancer research, with some derivatives showing promise in inhibiting the growth of cancer cells .

Emerging Trends in Fluorinated Naphthalene Chemistry

The strategic incorporation of fluorine into the naphthalene scaffold has given rise to several prominent research trends, primarily in materials science and drug discovery.

Organic Electronics: Fluorinated naphthalene derivatives are increasingly being investigated for their potential in organic electronic materials . A significant area of focus is on naphthalene diimides (NDIs), which are valued for their high electron affinity and tunable optoelectronic properties mdpi.com. The introduction of fluorinated substituents is a key strategy to improve the air stability of these n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) mdpi.comdoaj.org. The steric barrier created by fluoroalkyl chains helps to hinder reactions with atmospheric oxygen and moisture, thereby enhancing long-term stability mdpi.com.

Perovskite Solar Cells: In the field of renewable energy, fluorinated NDIs are showing exceptional promise as electron transport materials (ETMs) for n-i-p perovskite solar cells. The hydrophobic properties of the fluorinated side groups can improve the quality of perovskite buried interfaces, leading to accelerated charge separation and reduced carrier recombination semanticscholar.org. This has resulted in devices with remarkable efficiencies and extraordinary operational stability semanticscholar.org.

Drug Discovery: In medicinal chemistry, the incorporation of fluorine into naphthalene-based molecules remains a cornerstone for developing more effective drug candidates. Fluorine's high electronegativity can alter a molecule's physicochemical properties, leading to improved metabolic stability, enhanced lipophilicity, and stronger binding affinity to target proteins nbinno.com. This often results in drug candidates with longer half-lives and better oral bioavailability nbinno.com.

Advanced Materials and Crystal Engineering: At a fundamental level, research is exploring the unique intermolecular interactions in highly fluorinated naphthalenes, such as π-hole and σ-hole bonding chemrxiv.org. Understanding these interactions is critical for the rational design and engineering of novel crystalline materials with specific, enhanced properties chemrxiv.org.

Future Challenges and Opportunities in Synthesis and Application

Despite significant progress, the synthesis and application of complex fluorinated naphthalenes face ongoing challenges that also present opportunities for future innovation.

Challenges:

Carbon-Fluorine Bond Formation: The creation of C-F bonds, particularly in the final stages of a complex synthesis, remains a formidable challenge for organic chemists pharmtech.com. Many traditional fluorination reactions, such as nucleophilic aromatic substitution (SNAr), require harsh conditions and are limited to electron-deficient aromatic systems nih.gov.

Stereoselective Synthesis: The synthesis of fluorinated compounds that contain multiple, adjacent stereogenic centers is a particularly challenging area of research mdpi.com. Developing methods to control this complex stereochemistry is crucial for creating specific, biologically active molecules.

Opportunities:

Medical Imaging: There is a significant opportunity to develop novel fluorination methods for the synthesis of small-molecule tracers for Positron Emission Tomography (PET) pharmtech.com. The development of general, late-stage fluorination techniques would greatly expand the range of biomolecules that can be studied using this powerful in vivo imaging method pharmtech.com.

Advanced Materials: The unique electronic properties of fluorinated naphthalenes present vast opportunities for creating novel materials with enhanced performance . Continued exploration in areas like organic semiconductors and solar cells could lead to breakthroughs in flexible electronics and renewable energy technologies mdpi.comsemanticscholar.org.

Agrochemicals and Pharmaceuticals: The role of the difluoromethyl group as a bioisostere for hydroxyl or thiol groups opens new avenues in drug design and the development of next-generation agrochemicals orgsyn.org. There is a substantial opportunity to explore how this and other fluorinated motifs can be used to fine-tune the biological activity and pharmacokinetic properties of molecules. The growing global market for naphthalene derivatives in various industries, including construction, textiles, and agriculture, provides a strong commercial driver for innovation in this field futuremarketinsights.commarketresearchfuture.com.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(Difluoromethyl)-3-fluoronaphthalene in laboratory settings?

- Methodological Answer : Synthesis involves selective fluorination reactions. For example, nucleophilic difluoromethylation agents (e.g., ClCF₂H or BrCF₂H) are used under controlled temperatures (0–50°C) to ensure regioselectivity at the naphthalene ring’s 1- and 3-positions. Solvent choice (e.g., DMF or THF) and inert atmospheres (N₂/Ar) are critical to prevent side reactions like oxidation or hydrolysis. Reaction progress is monitored via TLC or GC-MS to optimize yield (typically 60–80%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns (e.g., δ −110 to −120 ppm for CF₂ groups).

- ¹H NMR and ¹³C NMR : Resolve aromatic protons and carbons, with coupling constants (e.g., J₃-F) confirming fluorination positions.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 208.06 for C₁₁H₇F₃) and isotopic patterns.

- X-ray Crystallography : Resolves 3D conformation and bond angles, critical for understanding steric effects .

Q. How does fluorination influence the compound’s physicochemical properties?